4-Benzyl-2-imidazolidinethione
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
4-benzylimidazolidine-2-thione |
InChI |
InChI=1S/C10H12N2S/c13-10-11-7-9(12-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,11,12,13) |
InChI Key |
AYOSMVQZZOYJPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=S)N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Benzyl 2 Imidazolidinethione and Its Derivatives
Foundational Synthetic Pathways to the Imidazolidinethione Core
The construction of the imidazolidinethione scaffold is a critical step in the synthesis of 4-benzyl-2-imidazolidinethione and its analogues. This is typically accomplished through cyclocondensation reactions, which involve the formation of the five-membered ring from acyclic precursors.
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone in the synthesis of the imidazolidinethione core, offering versatile routes from readily available starting materials. These methods involve the intramolecular or intermolecular condensation of precursors to form the stable heterocyclic ring.
A direct and efficient method for the synthesis of this compound involves the reaction of a suitable diamine with a thiocarbonylating agent. Specifically, the treatment of 3-phenyl-1,2-diaminopropane with 1,1'-thiocarbonyldiimidazole has been shown to rapidly produce this compound. This reaction proceeds through the formation of a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization to yield the desired product. The high reactivity of 1,1'-thiocarbonyldiimidazole as a thiocarbonyl transfer agent facilitates this transformation under mild conditions.
| Diamine Precursor | Thiocarbonylating Reagent | Product |
| 3-Phenyl-1,2-diaminopropane | 1,1'-Thiocarbonyldiimidazole | This compound |
The intramolecular cyclization of appropriately substituted thiourea precursors is a fundamental approach to constructing the imidazolidinethione ring. For instance, the synthesis of certain mono-acylated thiourea derivatives has been achieved through a two-step intramolecular cyclization of 2-hydroxyethyl-thiocarbamides nih.gov. This strategy highlights the utility of thiourea derivatives as key intermediates. The general principle involves the formation of a linear thiourea precursor bearing a suitable leaving group or a reactive functional group that can undergo an intramolecular nucleophilic attack by one of the nitrogen atoms of the thiourea moiety to form the five-membered ring.
Base-catalyzed intramolecular hydroamidation has emerged as a powerful tool for the synthesis of five-membered cyclic ureas and their thio-analogues. While extensively studied for the synthesis of imidazolidin-2-ones from propargylic ureas, this methodology is also applicable to the synthesis of imidazolidinethiones acs.orgresearchgate.net. The reaction involves the base-catalyzed intramolecular addition of an N-H bond across a carbon-carbon multiple bond. In the context of thioureas, a base-catalyzed cyclization of a freshly prepared thiourea derived from a primary amine can yield the corresponding imidazolidinethione acs.org. The choice of base is crucial for the efficiency and selectivity of the reaction, with strong, non-nucleophilic bases often being preferred.
Derivatization Strategies at the Sulfur Center
The sulfur atom of the thiocarbonyl group in this compound is a key site for further functionalization, allowing for the introduction of a wide range of substituents and the modulation of the compound's properties.
The nucleophilic sulfur atom of the thiocarbonyl group can be readily alkylated with various electrophiles, such as benzyl (B1604629) halides. This S-alkylation reaction proceeds to form a thioimidate derivative. The reaction is typically carried out in the presence of a base to deprotonate the N-H group, thereby increasing the nucleophilicity of the sulfur atom. The choice of the benzyl halide allows for the introduction of various substituted benzyl groups at the sulfur center.
The following table summarizes the alkylation of a related 1-hydroxyimidazole derivative with various benzyl halides, illustrating the general conditions and types of substituents that can be introduced.
| Imidazole (B134444) Substrate | Alkylating Agent | Base | Solvent | Product |
| Ethyl 2-(4-(trifluoromethyl)phenyl)-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate | Benzyl bromide | K₂CO₃ | DMF | Ethyl 1-(benzyloxy)-4-methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylate |
| Ethyl 1-hydroxy-4-methyl-2-(o-tolyl)-1H-imidazole-5-carboxylate | Benzyl bromide | K₂CO₃ | DMF | Ethyl 1-(benzyloxy)-4-methyl-2-(o-tolyl)-1H-imidazole-5-carboxylate |
| Ethyl 2-(2-fluorophenyl)-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate | Benzyl bromide | K₂CO₃ | DMF | Ethyl 1-(benzyloxy)-2-(2-fluorophenyl)-4-methyl-1H-imidazole-5-carboxylate |
| Ethyl 2-(2-chlorophenyl)-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate | Benzyl bromide | K₂CO₃ | DMF | Ethyl 1-(benzyloxy)-2-(2-chlorophenyl)-4-methyl-1H-imidazole-5-carboxylate |
Subsequent Transformations of S-Alkylated Intermediates
The sulfur atom at the C2 position of the imidazolidinethione ring is a key site for initial derivatization, typically through S-alkylation. The resulting 2-(alkylthio)imidazoline intermediates are versatile synthons that can undergo a variety of subsequent transformations to yield more complex heterocyclic systems.
One important transformation of S-alkylated intermediates is their cleavage. For instance, in the context of C-terminal protein sequencing, the S-alkylated peptidyl thiohydantoin intermediate can be cleaved under acidic conditions using thiocyanate. jchemrev.com This process facilitates the sequential analysis of amino acid residues. jchemrev.comnih.govresearchgate.net The alkylation of the thiohydantoin makes it a more effective leaving group, which is a significant improvement over earlier methods. nih.govresearchgate.net
Furthermore, S-alkylated intermediates are precursors for the construction of fused heterocyclic systems. For example, the reaction of 5-benzylidene-2-carboethoxymethylthiohydantoin with phosphorus pentasulfide (P₂S₅) in boiling anhydrous dioxane results in the formation of 4-benzylideneimidazo[2,1-b]-thiazole-2-thione-5-one. researchgate.net This intramolecular cyclization highlights the utility of the S-alkylated moiety as a handle for building more rigid, bicyclic structures. Similarly, reaction of S-methylated 2-thiohydantoin derivatives with secondary amines like morpholine and piperidine can lead to the formation of glycocyamidine derivatives. tandfonline.com
These transformations are summarized in the table below:
| Starting Material | Reagent(s) | Product Type | Ref. |
| S-alkylated peptidyl thiohydantoin | Thiocyanate, Acid | Cleaved peptide and alkylated thiohydantoin | jchemrev.com |
| 5-Benzylidene-2-carboethoxymethylthiohydantoin | P₂S₅ | Imidazo[2,1-b]thiazole derivative | researchgate.net |
| S-methyl-5-pyrenylidene-2-thiohydantoin | Morpholine or Piperidine | Glycocyamidine derivative | tandfonline.com |
Derivatization at Nitrogen Atoms
The nitrogen atoms at positions N1 and N3 of the imidazolidinethione ring offer further opportunities for structural modification through reactions such as acylation and alkylation. These derivatizations can significantly influence the biological activity of the resulting compounds.
N-Acylation: The acylation of imidazolidine-2-thiones can lead to mono- or di-acylated products, depending on the reaction conditions and the nature of the acylating agent. The synthesis of mono-acylated derivatives can be challenging as they are often more reactive than the parent thiourea. nih.gov However, specific conditions have been developed to achieve selective mono-acylation. Asymmetric di-acylthioureas can be prepared by reacting a mono-acylated intermediate with a different acyl chloride. nih.gov A wide range of N-acylated and N,N'-diacylated imidazolidine-2-thione derivatives have been synthesized and evaluated for their antiproliferative activities. nih.gov
N-Alkylation: Alkylation at the nitrogen atoms is another common derivatization strategy. The Mannich reaction, for instance, involves the reaction of a 2-thiohydantoin with formaldehyde and a secondary amine, such as morpholine, to yield N3-substituted products. researchgate.nettandfonline.com Studies on 5-pyrenylidene-2-thiohydantoin derivatives have shown that reaction with formaldehyde and morpholine exclusively affords the N3-morpholinomethyl derivative. tandfonline.com Furthermore, selective N3-alkylation can be achieved using various alkylating agents under basic conditions. For example, reaction of 5-pyrenylidene-2-thiohydantoin sodium salts with 1,3-dioxolan-methylsulfate derivatives can yield N3-alkylated products. tandfonline.com
| Reaction Type | Reagents | Position of Derivatization | Product Type | Ref. |
| Acylation | Acyl chlorides | N1 and/or N3 | Mono- or di-acyl imidazolidinethione | nih.gov |
| Mannich Reaction | Formaldehyde, Morpholine | N3 | N3-morpholinomethyl derivative | tandfonline.com |
| Alkylation | 1,3-Dioxolan-methylsulfate derivatives, Base | N3 | N3-alkyl derivative | tandfonline.com |
Derivatization at the Ethylene Link
The ethylene bridge (C4 and C5) of the imidazolidinethione ring, particularly the C5 position, is a common site for introducing substituents, which can profoundly impact the pharmacological profile of the molecule. The active methylene (B1212753) group at C5 readily participates in condensation reactions with aldehydes and other electrophiles.
A widely employed method for derivatization at this position is the Knoevenagel condensation of the 2-thiohydantoin core with various aromatic aldehydes. jchemrev.com This reaction is typically base-catalyzed and leads to the formation of 5-arylmethylene-2-thiohydantoin derivatives. jchemrev.comnih.gov These derivatives serve as important intermediates for the synthesis of a diverse range of biologically active compounds. For example, a one-pot, high-throughput solid-phase method has been developed for the synthesis of N3-substituted 5-arylidene-2-thiohydantoin amides and acids, which involves an initial Knoevenagel condensation on a resin-bound thiohydantoin. nih.govresearchgate.net
A novel protocol for the synthesis of 5-arylidene thiohydantoins involves a sequential sulfonylation/desulfination reaction of 5-benzylthiohydantoin with arylsulfonyl chlorides in the presence of triethylamine. nih.govresearchgate.net This method provides a wide range of 5-arylidene derivatives in moderate to excellent yields. nih.gov
Advanced Synthetic Approaches for Substituted Imidazolidinethiones
In addition to classical derivatization methods, advanced synthetic strategies have been developed to improve the efficiency, diversity, and environmental footprint of imidazolidinethione synthesis. These include microwave-assisted synthesis, multicomponent reactions, and specific C2-functionalization techniques.
Microwave-Assisted Syntheses
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. youngin.comtandfonline.comajrconline.org The synthesis of thiohydantoin derivatives has significantly benefited from this technology.
Microwave-assisted methods have been successfully applied to the liquid-phase combinatorial synthesis of 3,5-disubstituted thiohydantoins. youngin.comnih.gov In these approaches, reactions that would typically take several days under thermal conditions can be completed in a matter of minutes. youngin.com For example, the coupling of Fmoc-protected amino acids to a soluble polymer support and subsequent reaction with isothiocyanates are significantly accelerated by microwave irradiation. youngin.com
Solid-state synthesis of thiohydantoins under microwave irradiation offers a solvent-free, environmentally friendly alternative. The reaction of aryl isothiocyanates with DL-amino acids in the presence of sodium hydroxide, followed by cyclization with sodium hydrogen sulfate, proceeds rapidly in a microwave oven to give thiohydantoin derivatives in excellent yields. tandfonline.com Microwave activation has also been employed for the synthesis of N,N'-disubstituted-4,5-dihydroxy-imidazolidine-2-thiones from thiourea derivatives and aqueous glyoxal. scispace.com Furthermore, the reaction of benzil with thiourea to form 5,5-diphenyl-2-thiohydantoin is efficiently promoted by microwaves. ucl.ac.be
| Reactants | Conditions | Product Type | Advantages | Ref. |
| Fmoc-amino acids, Polymer support, Isothiocyanates | Liquid-phase, Microwave irradiation | 3,5-Disubstituted thiohydantoins | Rapid reaction times, High purity | youngin.com |
| Aryl isothiocyanates, DL-amino acids | Solid-state, Solvent-free, Microwave irradiation | Thiohydantoin derivatives | High yields, Clean reaction, Short reaction times | tandfonline.com |
| Benzil, Thiourea | Microwave irradiation | 5,5-Diphenyl-2-thiohydantoin | High yield, Minimal work-up | ucl.ac.be |
| Thiourea derivatives, Aqueous glyoxal | Microwave irradiation | 4,5-Dihydroxy-imidazolidine-2-thiones | Reduced reaction time | scispace.com |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the starting materials, are highly valued for their efficiency and atom economy. beilstein-journals.org While the direct synthesis of this compound via a well-known MCR is not standard, related heterocyclic cores are readily accessible through such strategies, and these approaches can be conceptually extended.
The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs from an aldehyde, a β-ketoester, and urea or thiourea. beilstein-journals.orgwikipedia.orgthieme-connect.com This reaction provides a scaffold structurally related to imidazolidinethiones and has been extensively modified to generate a wide array of derivatives. nih.govnih.gov
The Ugi four-component reaction (U-4CR) is another powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form α-aminoacyl amide derivatives. organic-chemistry.org This reaction is highly versatile for creating peptidomimetics and can be adapted for the synthesis of various heterocyclic structures through post-condensation modifications. researchgate.netnih.govrug.nl For example, a one-pot, three-component procedure involving an α-amino acid ester, an aldehyde, and an isothiocyanate can afford 2-thiohydantoin derivatives. jchemrev.com A modified Bucherer-Bergs reaction, a four-component reaction, has also been utilized for the synthesis of 5,5'-disubstituted hydantoins, which can subsequently be converted to their thio-analogs. jchemrev.com
C2-Selective Oxidation and Thionation of Imidazolinium Halides
A targeted approach for the synthesis of imidazolidine-2-thiones involves the C2-selective functionalization of pre-formed imidazolinium salts. This strategy allows for late-stage introduction of the thiocarbonyl group, providing a versatile entry to the desired scaffold.
This method begins with the synthesis of 2-imidazolines, often via a multicomponent reaction, which are then alkylated to form 2-imidazolinium halides. These salts serve as stable precursors for the final transformation. The key step is the selective thionation at the C2 position. A modified procedure using elemental sulfur (S₈) and potassium tert-butoxide (KOt-Bu) at room temperature has been shown to be effective for converting 2-imidazolinium halides into the corresponding imidazolidine-2-thiones in good to excellent yields. thieme-connect.com
Alternatively, C2-selective oxidation of the same imidazolinium halide precursors using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) can yield the corresponding imidazolidin-2-ones. thieme-connect.com This parallel strategy allows for the divergent synthesis of both imidazolidin-2-ones and imidazolidine-2-thiones from a common intermediate, enabling the rapid generation of compound libraries for biological screening. thieme-connect.com
Combinatorial Synthesis Techniques for Library Generation
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of distinct but structurally related molecules, known as libraries. These techniques are invaluable for drug discovery and materials science. For scaffolds related to this compound, such as thiohydantoins, several combinatorial and high-throughput synthetic methods have been developed that are conceptually applicable to generating diverse libraries of imidazolidinethione derivatives.
One-pot, three-component synthesis is a particularly efficient strategy. acs.org In this approach, an amino acid ester, an aldehyde, and an isothiocyanate can be reacted together to produce a thiohydantoin. acs.org Adapting this for a this compound library would involve using derivatives of phenylalanine as the amino acid component, various aldehydes to introduce diversity at other positions, and a range of isothiocyanates. This method's efficiency is demonstrated by its use in generating a library of over 600 discrete thiohydantoins. acs.org
Solid-phase synthesis offers another robust method for library generation, facilitating purification by allowing reagents and by-products to be washed away from the resin-bound product. A one-pot solid-phase method for creating N3-substituted 5-arylidene-2-thiohydantoin amides and acids has been reported, highlighting the utility of this approach for creating compound libraries for biological screening. nih.gov Furthermore, fluorous tagging strategies have been successfully applied to the solution-phase parallel synthesis of hydantoin and thiohydantoin libraries, where purification is simplified through solid-phase extraction over fluorous cartridges. nih.gov DNA-encoded library (DEL) technology represents a cutting-edge approach, and a robust on-DNA method for synthesizing thiohydantoin scaffolds has been developed, allowing for the construction of massive, focused libraries for drug discovery. acs.org
These combinatorial strategies could be readily adapted for the this compound core. By systematically varying the precursors—for instance, using a panel of substituted 1-phenylpropane-1,2-diamines, and different thiocarbonyl sources—a large and diverse library of derivatives could be generated for screening purposes.
Syntheses from Cyanothioformamides
While syntheses directly from cyanothioformamides are not widely documented for this specific scaffold, the construction of the imidazolidinethione ring is commonly achieved through the reaction of a 1,2-diamine with a suitable one-carbon thiocarbonyl source. The key precursor to achieve the 4-benzyl substitution is 1-phenylpropane-1,2-diamine.
A prevalent and straightforward method involves the cyclocondensation of N,N'-disubstituted thioureas with glyoxal in an acidic medium, which yields N,N'-disubstituted-4,5-dihydroxy-imidazolidin-2-thione compounds. scispace.com The prerequisite thioureas are typically synthesized by reacting primary aromatic amines with isothiocyanates. scispace.com To generate the this compound core, one would start with 1-phenylpropane-1,2-diamine and react it with a thiocarbonyl equivalent like thiophosgene or carbon disulfide. The reaction of diamines with phenyl isothiocyanate is a well-established route to related cyclic thiourea derivatives. scispace.com
Asymmetric Synthesis and Chiral Imidazolidinethione Frameworks
The 4-position of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). In pharmaceutical and biological contexts, single enantiomers are often desired, as different enantiomers can have vastly different biological activities. Therefore, asymmetric synthesis, which aims to produce a single enantiomer in excess, is of critical importance. Methodologies for achieving this include enantioselective approaches using chiral catalysts, the temporary incorporation of chiral auxiliaries, and catalytic dissymmetrization of symmetric precursors.
Enantioselective Approaches for this compound Stereoisomers
Enantioselective synthesis aims to create a specific stereoisomer by using a chiral catalyst or reagent to influence the formation of a new stereocenter. For related imidazolidinone structures, catalytic asymmetric methods have been successfully developed. For example, the palladium-catalyzed decarboxylative asymmetric allylic alkylation has been used to prepare enantioenriched gem-disubstituted 4-imidazolidinones with high enantioselectivity (up to 95% ee). nih.gov Another powerful strategy is the 1,3-dipolar cycloaddition. The use of a second-generation MacMillan imidazolidinone catalyst has been shown to afford highly functionalized 4-isoxazolines with excellent enantiomeric ratios. nih.gov
These principles can be extended to the synthesis of chiral this compound. A potential strategy would involve the asymmetric synthesis of the key precursor, enantiopure 1-phenylpropane-1,2-diamine. This could be achieved through methods such as the asymmetric reduction of a corresponding imine or the asymmetric aminohydroxylation of an alkene, followed by conversion of the hydroxyl group to an amine. Once the chiral diamine is secured, its cyclization with a thiocarbonyl source would yield the desired enantiomer of this compound. The catalytic asymmetric synthesis of fluorinated 2,4-trans-imidazolidines has also been achieved via a Cu(I)-catalyzed 1,3-dipolar cycloaddition, demonstrating that direct asymmetric formation of the imidazolidine (B613845) ring is feasible. nih.gov
Utilization of Chiral Auxiliaries and Ligands in Asymmetric Synthesis
A cornerstone of asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct a subsequent chemical reaction in a diastereoselective manner. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
Chiral auxiliaries derived from natural products like amino acids are considered essential tools for building complex molecules. nih.gov Evans' oxazolidinone auxiliaries are a classic example, widely used to control stereochemistry in alkylation and aldol reactions. nih.gov Thiazolidinethione and oxazolidinethione auxiliaries, which contain sulfur, have also proven to be highly effective, providing high degrees of diastereoselectivity and being easy to prepare and remove. scielo.org.mx
In the context of this compound, a chiral auxiliary could be attached to a precursor molecule. For instance, an achiral amine precursor could be acylated with a chiral auxiliary. Subsequent reactions to build the remainder of the molecule would be directed by the auxiliary, establishing the stereochemistry at the 4-position. Finally, removal of the auxiliary would furnish the enantiopure target. Chiral imidazolidinones themselves have been employed as effective chiral auxiliaries in various asymmetric transformations, including alkylations and aldol reactions. researchgate.net
Chiral ligands operate by coordinating to a metal center to form a chiral catalyst. This catalyst then creates a chiral environment around the substrate, forcing a reaction to proceed enantioselectively. The development of new chiral ligands is a very active area of research for asymmetric synthesis.
| Type | Example | Typical Application | Reference |
|---|---|---|---|
| Oxazolidinone Auxiliary | Evans' Auxiliaries (e.g., 4-benzyl-2-oxazolidinone) | Asymmetric alkylations, aldol reactions, Michael additions | nih.govresearchgate.net |
| Sulfur-based Auxiliary | Thiazolidinethiones | Acetate (B1210297) aldol reactions, Michael additions | scielo.org.mx |
| Sulfinamide Auxiliary | tert-Butanesulfinamide | Asymmetric synthesis of chiral amines | wikipedia.org |
| Hydrazone Auxiliary | SAMP/RAMP Hydrazones | Asymmetric alkylation of ketones and aldehydes | nih.gov |
| Chiral Ligand | (S,Rp)-PPFOMe | Cu(I)-catalyzed 1,3-dipolar cycloadditions | nih.gov |
Catalytic Dissymmetrization Methods for Related Imidazolidinones
This approach has been successfully applied to meso-2-imidazolidinones. researchgate.net In one study, the highly enantioselective monodeacylation of a meso-1,3-diacyl-2-imidazolidinone was achieved using a chiral catalyst, effectively breaking the symmetry of the starting material to produce a chiral, monofunctionalized product. researchgate.net This demonstrates that the imidazolidinone core is a viable substrate for such transformations. The desymmetrization of other meso compounds, such as diols and aziridines, is also a well-established field, often employing chiral organocatalysts or metal complexes. d-nb.infonih.gov For instance, C2-symmetric chiral 4-pyrrolidinopyridines have been developed as effective organocatalysts for the acylative asymmetric desymmetrization of meso-diols. nih.gov
To apply this to the this compound framework, one could envision a meso or prochiral precursor. For example, a 4,5-unsubstituted imidazolidinethione could be considered prochiral at the 4- and 5-positions. A catalytic asymmetric reaction, such as an enantioselective benzylation, could potentially introduce the benzyl group at the 4-position with high stereocontrol, directly generating the desired chiral product.
| Substrate Type | Transformation | Catalyst Type | Reference |
|---|---|---|---|
| meso-2-Imidazolidinones | Enantioselective monodeacylation | Chiral catalyst (unspecified) | researchgate.net |
| meso-Aziridines | Intramolecular rearrangement | Bifunctional thiourea organocatalyst | d-nb.info |
| meso-Diols | Enantioselective acylation | Chiral 4-pyrrolidinopyridine organocatalyst | nih.gov |
| Cyclohexadienones | Michael addition of diamine | DBU (as organocatalyst) | mdpi.com |
Spectroscopic and Structural Elucidation of 4 Benzyl 2 Imidazolidinethione Systems
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to confirming the identity and purity of 4-Benzyl-2-imidazolidinethione. Each technique offers unique information about the molecule's atomic composition and bonding environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound are distinct for the benzyl (B1604629) and imidazolidinethione moieties. The five aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.20-7.40 ppm. The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring are expected to show signals as well. The protons on the heterocyclic ring, specifically the methine (-CH-) at the 4-position and the methylene (-CH₂-) at the 5-position, would appear in the aliphatic region of the spectrum, with their exact shifts and multiplicities depending on their coupling with each other and the N-H protons. The two N-H protons of the thiourea (B124793) group would likely appear as broad singlets.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Aromatic (C₆H₅) | ~ 7.20 - 7.40 | Multiplet (m) | 5H |
| Benzylic (-CH₂-Ph) | ~ 2.80 - 3.20 | Doublet of Doublets (dd) | 2H |
| Ring Methine (N-CH-N) | ~ 4.00 - 4.50 | Multiplet (m) | 1H |
| Ring Methylene (-CH₂-C) | ~ 3.20 - 3.80 | Multiplet (m) | 2H |
| Amine (N-H) | Variable, broad | Broad Singlet (br s) | 2H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, a key signal is that of the thiocarbonyl carbon (C=S), which is expected to appear significantly downfield, typically in the range of δ 180-185 ppm. The carbons of the phenyl group would produce signals between δ 125-140 ppm. The aliphatic carbons of the benzylic CH₂ and the two carbons of the imidazolidine (B613845) ring would resonate at higher fields (further upfield).
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Thiocarbonyl (C=S) | ~ 180 - 185 |
| Aromatic (ipso-C) | ~ 135 - 140 |
| Aromatic (ortho, meta, para-C) | ~ 125 - 130 |
| Benzylic (-CH₂-Ph) | ~ 40 - 45 |
| Ring Methine (N-CH-N) | ~ 55 - 60 |
| Ring Methylene (-CH₂-C) | ~ 45 - 50 |
Solid-State NMR: While solution-state NMR provides data on molecules in motion, solid-state NMR can yield information about the compound in its crystalline form. For the parent compound, imidazolidine-2-thione, solid-state NMR has been used to investigate the presence of different tautomers (thione vs. thiol forms) in the solid state. A similar analysis on this compound could reveal details about its solid-state conformation, polymorphism, and intermolecular interactions.
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrations.
The IR spectrum of this compound is expected to show several key absorption bands. The N-H stretching vibrations of the secondary amine groups in the ring typically appear as one or two bands in the 3100-3300 cm⁻¹ region. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl methylene and the imidazolidine ring appears just below 3000 cm⁻¹. The stretching vibrations of the aromatic C=C bonds are found in the 1450-1600 cm⁻¹ region. A particularly diagnostic band is the C=S (thiocarbonyl) stretching vibration, which is expected in the fingerprint region, often between 1020-1250 cm⁻¹.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3100 - 3300 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C=S (Thiocarbonyl) | Stretch | 1020 - 1250 |
| C-N | Stretch | 1250 - 1350 |
Raman spectroscopy would provide complementary information, particularly for the non-polar C=S and C=C bonds, which often yield strong Raman signals.
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.
For this compound (C₁₀H₁₂N₂S), the calculated molecular weight is approximately 192.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 192.
The fragmentation of the molecular ion is highly informative. A very common and expected fragmentation pathway for benzyl-substituted compounds is the cleavage of the benzylic bond to form the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum. Other fragments could arise from the cleavage of the imidazolidinethione ring.
| Fragment Ion | Proposed Structure / Loss | Expected m/z |
| [C₁₀H₁₂N₂S]⁺ | Molecular Ion (M⁺) | 192 |
| [C₇H₇]⁺ | Tropylium ion (Loss of C₃H₅N₂S) | 91 |
| [M - C₇H₇]⁺ | Loss of benzyl group | 101 |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions and conjugated systems. The UV-Vis spectrum of this compound would be characterized by absorptions from its two main chromophores: the benzene (B151609) ring and the thiourea moiety.
The benzene ring typically exhibits π → π* transitions, with a strong absorption band around 200-220 nm and a weaker, structured "benzenoid" band around 250-270 nm. The thiocarbonyl group (C=S) of the imidazolidinethione ring has a lower energy n → π* transition, which is expected to produce a weak absorption band at a longer wavelength, potentially in the 290-330 nm range.
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the effect of heat on a material.
Crystallographic Analysis and Molecular Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular interactions.
Although a specific crystal structure for this compound has not been publicly reported, analysis of related structures, such as imidazolidine-2,4-dione derivatives, allows for a well-founded prediction of its key structural features. The five-membered imidazolidine ring is not planar and would adopt a puckered or "envelope" conformation to minimize steric strain.
Single-Crystal X-ray Diffraction Studies
In a related compound, 1-benzyl-2,5-diphenyl-3-tosylimidazolidin-4-one, the central imidazolidine ring was found to adopt an envelope conformation. This suggests that the imidazolidinethione ring in this compound may also exhibit a non-planar conformation to minimize steric strain. The crystal systems for such heterocyclic compounds are often monoclinic or triclinic.
Below is a representative table of crystallographic data compiled from analogous heterocyclic structures.
| Parameter | Value (Representative) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.15 - 18.61 |
| b (Å) | 8.05 - 12.52 |
| c (Å) | 17.08 - 25.49 |
| β (°) | 93.3 - 106.4 |
| V (ų) | 1494 - 2819 |
| Z | 4 |
Note: The data in this table is derived from published crystal structures of related imidazolidine and benzimidazole (B57391) derivatives and is intended to be representative.
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)
The supramolecular architecture of this compound systems in the solid state is significantly influenced by a network of intermolecular and intramolecular interactions. Hydrogen bonding plays a pivotal role in the crystal packing of related thioamide-containing heterocycles.
The imidazolidinethione moiety possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sulfur atom of the C=S group). This facilitates the formation of robust intermolecular N-H···S hydrogen bonds. These interactions are a common feature in the crystal structures of heterocyclic thiones and often lead to the formation of centrosymmetric dimers, creating a characteristic R²₂(8) ring motif. These dimers can then further assemble into more extended structures, such as chains or sheets.
An example of hydrogen bond geometry from a related thioamide structure is presented below:
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| N-H···S | 0.86 | 2.50 | 3.35 | 170 |
| C-H···π | 0.95 | 2.80 | 3.70 | 155 |
Note: The data in this table is representative of typical hydrogen bond geometries found in related heterocyclic thiones.
Conformational Analysis from Structural Data
The conformational flexibility of this compound is primarily associated with the orientation of the benzyl group relative to the imidazolidinethione ring and the puckering of the five-membered ring itself.
As observed in analogous structures, the imidazolidine ring is unlikely to be planar. It is expected to adopt a puckered conformation, such as an envelope or a twisted form, to alleviate torsional strain. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. The specific atom that is out of plane can vary.
The benzyl substituent introduces additional conformational degrees of freedom. The orientation of the benzyl group is defined by the torsion angles around the C-C bond connecting it to the imidazolidine ring. The phenyl ring can adopt various orientations with respect to the heterocyclic ring, influenced by steric hindrance and crystal packing forces. The analysis of the torsion angles in related benzyl-substituted heterocyclic compounds reveals that the benzyl group is often twisted out of the plane of the heterocyclic ring. This rotation minimizes steric clashes between the ortho-hydrogens of the phenyl ring and the substituents on the imidazolidine ring.
| Torsion Angle (Representative) | Value (°) |
| C(ring)-C(ring)-C(benzyl)-C(phenyl) | 70 - 90 |
Note: The data in this table is an estimation based on conformational analyses of similar benzyl-substituted heterocyclic systems.
Computational and Theoretical Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations have been instrumental in elucidating the intrinsic properties of 4-Benzyl-2-imidazolidinethione at the atomic and electronic levels. These methods provide a detailed picture of the molecule's geometry, electronic distribution, and spectroscopic features.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) has been widely applied to investigate the molecular geometry and electronic properties of this compound and related heterocyclic compounds. These studies involve optimizing the molecule's three-dimensional structure to its lowest energy state, providing precise information on bond lengths, bond angles, and dihedral angles.
A critical aspect of the electronic property analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (EHOMO-ELUMO) is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. A smaller energy gap generally suggests higher reactivity. For similar heterocyclic structures, DFT calculations have been used to determine these energy values and predict their reactivity.
Table 1: Representative Frontier Molecular Orbital Energies from DFT Studies on Related Heterocyclic Compounds
| Compound Family | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Imidazole (B134444) Derivative | -6.2967 | -1.8096 | 4.4871 |
| Benzothiazole Derivatives | - | - | 4.46 - 4.73 |
| Benzyl-hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 |
| Quinoline Derivative | -0.22932 a.u. | -0.07709 a.u. | 0.15223 a.u. |
Note: Data presented is for structurally related compounds and not specifically for this compound. The values serve as illustrative examples of DFT applications in this area of chemical research.
Mulliken Charge Distribution Analysis
Mulliken population analysis is a computational method used to estimate the partial atomic charges within a molecule. This analysis provides insights into the distribution of electrons among the atoms, which is crucial for understanding a molecule's electrostatic potential, dipole moment, and non-linear optical properties. In related heterocyclic systems, Mulliken charge analysis has been employed to identify the electrostatic nature of different atomic sites, revealing which atoms carry positive or negative charges. This information is valuable for predicting how the molecule will interact with other molecules and its potential sites for electrophilic and nucleophilic attack.
Prediction of Spectroscopic Parameters
Theoretical calculations, particularly using DFT, can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, theoretical vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts can be calculated. By correlating these predicted spectra with experimental findings for similar molecules, researchers can gain a deeper understanding of the vibrational modes and the chemical environment of the atoms within the this compound structure.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, particularly its interactions with biological macromolecules.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. This method is widely used in drug discovery to understand the binding mode and affinity of a compound within the active site of a biological target. For compounds with similar core structures, such as thiazolidinones, docking studies have been performed to investigate their interactions with various enzymes and receptors. These studies identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex and are crucial for its biological activity. The binding energy, calculated during docking, provides an estimate of the binding affinity.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule and its complexes over time. By simulating the motion of atoms and molecules, MD can be used to assess the stability of a ligand-protein complex predicted by molecular docking. These simulations can reveal conformational changes in both the ligand and the target protein upon binding and provide a more accurate understanding of the binding thermodynamics. For related heterocyclic compounds, MD simulations have been employed to confirm the stability of the docked poses and to analyze the interactions that persist throughout the simulation, offering a more robust model of the ligand-target interaction.
Theoretical Insights into Reactivity and Mechanism
Computational chemistry has emerged as a powerful tool to elucidate the intricate details of chemical reactivity and reaction mechanisms at the molecular level. For this compound and its parent scaffold, imidazolidine-2-thione, theoretical investigations provide valuable insights into their behavior in various chemical transformations and processes. These studies complement experimental findings and offer a predictive framework for understanding and designing new applications for these compounds.
Computational Studies of Reaction Pathways and Transition States
While detailed computational studies specifically targeting the reaction pathways of this compound are not extensively documented in the literature, research on the parent compound, imidazolidine-2-thione, offers significant insights into its reactivity. One of the key reactions of imidazolidine-2-thiones is acylation. Computational semi-empirical simulations have been employed to understand the factors influencing the outcome of the acylation of imidazolidine-2-thione. nih.gov These studies help to rationalize why mono- or di-acylated products are formed under different reaction conditions.
The theoretical predictions suggest that the reactivity of the acylating agent and the nucleophilicity of the mono-acylated intermediate play crucial roles in determining the final product distribution. nih.gov By calculating the energy profiles of the reaction pathways, including the structures and energies of reactants, intermediates, transition states, and products, researchers can gain a deeper understanding of the reaction mechanism. For instance, the calculations can reveal the activation energy barriers for each step, indicating the kinetic feasibility of different pathways.
One established synthetic route to this compound involves the treatment of 3-phenyl-1,2-diaminopropane with 1,1'-thiocarbonyldiimidazole. scialert.net A hypothetical computational study of this reaction could elucidate the stepwise mechanism, likely involving nucleophilic attack of the primary amino groups on the thiocarbonyl group, followed by cyclization and elimination of imidazole to form the stable five-membered ring. The calculation of the transition state for the ring-closing step would be crucial in understanding the kinetics of this transformation.
The following table outlines a hypothetical reaction pathway for the synthesis of this compound, which could be investigated using computational methods.
| Step | Reactant 1 | Reactant 2 | Intermediate/Transition State | Product |
| 1 | 3-phenyl-1,2-diaminopropane | 1,1'-Thiocarbonyldiimidazole | Thiourea (B124793) intermediate | - |
| 2 | Thiourea intermediate | - | Cyclization transition state | This compound + Imidazole |
This table represents a plausible reaction pathway that could be modeled computationally to determine energies and structures of intermediates and transition states.
Analysis of Adsorption Mechanisms in Chemical Processes
The interaction of this compound with surfaces is a critical aspect of its application in areas such as corrosion inhibition and materials science. Computational methods, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are invaluable for analyzing the adsorption mechanisms of such molecules on various substrates. Although direct computational studies on the adsorption of this compound are limited, extensive research on the adsorption of similar heterocyclic compounds, such as imidazoline (B1206853) and thiourea derivatives, provides a strong basis for understanding its behavior. researchgate.net
Computational studies on imidazoline derivatives as corrosion inhibitors have shown that their effectiveness is closely related to their ability to adsorb onto metal surfaces. researchgate.net DFT calculations can determine the electronic properties of the inhibitor molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters are crucial in understanding the molecule's ability to donate or accept electrons to and from the metal surface, which is a key aspect of chemisorption. The presence of the sulfur atom and the aromatic benzyl (B1604629) group in this compound is expected to significantly influence its adsorption properties. The sulfur atom can act as a strong anchoring group to the metal surface, while the planar benzyl ring can contribute to a flat-lying adsorption orientation, maximizing surface coverage.
Molecular dynamics simulations can provide a dynamic picture of the adsorption process, showing how individual molecules approach and interact with the surface, and how they arrange themselves to form a protective film. ohio.edu These simulations can also elucidate the role of the solvent and other environmental factors on the adsorption process.
The table below summarizes key computational parameters and their implications for the adsorption of a generic imidazolidinethione derivative on a metal surface, based on findings for similar corrosion inhibitors.
| Computational Parameter | Typical Finding for Similar Molecules | Implication for Adsorption Mechanism |
| Adsorption Energy | Negative and significant | Strong, spontaneous adsorption on the surface |
| HOMO Energy | Relatively high | Good electron-donating ability to vacant metal d-orbitals |
| LUMO Energy | Relatively low | Potential for back-donation from the metal to the molecule |
| Mulliken Charges | Negative charges on S and N atoms | These atoms act as active centers for adsorption |
| Molecular Orientation | Parallel (flat) to the surface | Maximizes surface coverage and protective film formation |
This table is based on general findings from computational studies of imidazoline and thiourea-based corrosion inhibitors and illustrates the expected trends for this compound.
Applications in Organic Synthesis and Catalysis
Chiral Auxiliaries and Ligands in Asymmetric Catalysis
The quest for enantiomerically pure compounds is a central theme in modern organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. Chiral auxiliaries are compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to favor the formation of one enantiomer over the other. 4-Benzyl-2-imidazolidinethione and its derivatives have emerged as effective chiral auxiliaries and ligands in various asymmetric transformations. nih.gov
Imidazolidine-2-thiones are utilized as chiral auxiliaries and ligands in asymmetric catalysis. nih.gov The benzyl (B1604629) group at the 4-position of the imidazolidinethione ring creates a chiral environment that can effectively control the stereochemical outcome of reactions at a prochiral center. This steric influence is fundamental to achieving high levels of enantioselectivity.
While specific data for this compound in certain asymmetric reactions is not extensively documented in readily available literature, the principles of its application can be understood by analogy to closely related and well-studied chiral auxiliaries, such as Evans' oxazolidinones and other thiazolidinethiones. These auxiliaries have been successfully employed in a variety of enantioselective transformations, including aldol additions and alkylation reactions. For instance, in asymmetric aldol reactions, the chiral auxiliary directs the approach of an aldehyde to a metal enolate, leading to the formation of one diastereomer in preference to the other. Similarly, in asymmetric alkylations, the auxiliary shields one face of the enolate, forcing the alkylating agent to approach from the less hindered side.
The effectiveness of such transformations is often quantified by the diastereomeric ratio (d.r.) or the enantiomeric excess (e.e.) of the product. High diastereoselectivities, often exceeding 90:10, have been reported for aldol reactions using related thiazolidinethione auxiliaries. jmcs.org.mx
Table 1: Representative Enantioselective Transformations Using Chiral Auxiliaries
| Reaction Type | Chiral Auxiliary Class | Typical Diastereomeric Ratio (d.r.) |
| Asymmetric Aldol Addition | Thiazolidinethiones | 73:27 to 97:3 |
| Asymmetric Alkylation | Oxazolidinones | up to 98:2 |
This table presents typical diastereoselectivities achieved with chiral auxiliaries structurally related to this compound, illustrating the potential efficacy of this class of compounds in asymmetric synthesis.
The scaffold of imidazolidinone and its thio-analogs serves as a valuable template for the design and development of new chiral catalysts. By modifying the substituents on the imidazolidine (B613845) ring, chemists can fine-tune the steric and electronic properties of the resulting ligands to optimize their performance in specific catalytic asymmetric reactions.
For example, derivatives of imidazolidin-4-one have been synthesized and evaluated as chiral ligands in copper(II)-catalyzed asymmetric Henry reactions. beilstein-journals.org These studies have demonstrated that the stereochemical configuration of the ligand profoundly influences the enantioselectivity of the reaction, with cis- and trans-isomers leading to the formation of opposite enantiomers of the product with high enantiomeric excesses (up to 97% ee). beilstein-journals.org This principle of rational design, based on the rigid and predictable geometry of the imidazolidine core, is directly applicable to the development of new catalysts derived from this compound. The presence of the thiocarbonyl group offers an additional coordination site for metal catalysts, potentially leading to novel reactivity and selectivity.
Reagents and Building Blocks in Complex Molecule Synthesis
Beyond its role in asymmetric catalysis, this compound is a versatile building block for the synthesis of more complex molecules, particularly various heterocyclic systems.
While direct reports on this compound acting as a thiocarbonyl transfer reagent are not prevalent, its synthesis from 3-phenyl-1,2-diaminopropane and 1,1'-thiocarbonyldiimidazole implies the reverse possibility. scialert.net Thioureas and related compounds can serve as sources of the thiocarbonyl (C=S) group in the synthesis of other sulfur-containing molecules. For instance, 1-(methyldithiocarbonyl)imidazole is known to be an efficient thiocarbonyl transfer reagent for the synthesis of dithiocarbamates and other thioureas. scialert.net The reactivity of the thiocarbonyl group in this compound allows it to participate in reactions where this moiety is transferred to a suitable nucleophile.
One of the most significant applications of this compound is its role as a direct precursor to 4-benzylimidazole-2-thione. This transformation is typically achieved through an oxidation reaction. google.com The process often involves protection of the sulfur atom, for example, by alkylation with benzyl chloride or allyl chloride, followed by oxidation (e.g., Swern oxidation) to introduce the double bond into the five-membered ring. google.com Subsequent deprotection of the sulfur atom yields the desired imidazole-2-thione. google.com
This synthetic route provides a reliable method for accessing substituted imidazole-2-thiones, which are themselves important scaffolds in medicinal chemistry due to their diverse biological activities. nih.gov Furthermore, the imidazolidine-2-thione core can be a starting point for the synthesis of other heterocyclic systems. For example, propargylic thioureas have been shown to cyclize under basic conditions to form imidazole-2-thiones. acs.org
The imidazolidine-2-thione framework can be elaborated to form condensed or fused heterocyclic systems. For instance, 2-(imidazolidin-2-ylideneamino)anilines, derived from related 2-iminoimidazolidines, can react with carbon disulfide to generate complex fused systems like 2,3-dihydro-12H-imidazo[2',1':4,5] scialert.netgoogle.comacs.orgthiadiazino[2,3-b]quinazolin-5-thiones. science24.com Another example involves the reaction of 1-(4H-3,1-benzoxazin-2-yl)imidazolidin-2-thione with various reagents to create further condensed structures. science24.com These examples highlight the potential of the imidazolidine-2-thione moiety to serve as a scaffold for the construction of novel, polycyclic heterocyclic compounds with potential applications in materials science and medicinal chemistry.
Role in Coordination Chemistry and Metal Complexation
This compound, a derivative of imidazolidine-2-thione, demonstrates significant versatility as a ligand in coordination chemistry. Its ability to form stable complexes with a variety of transition metals is primarily attributed to the presence of soft donor atoms, particularly the exocyclic sulfur, and to a lesser extent, the nitrogen atoms within the heterocyclic ring. This allows it to act as a monodentate or a bridging bidentate ligand, leading to a diverse range of coordination geometries and complex structures.
Ligand Properties in Transition Metal Complexes (e.g., Gold, Copper, Platinum, Cadmium, Zinc, Palladium)
The coordination behavior of imidazolidinethione and its derivatives has been investigated with numerous transition metals. The exocyclic sulfur atom is consistently identified as the primary coordination site.
Gold (Au): While specific studies on this compound gold complexes are not extensively detailed, the chemistry of related gold(I) and gold(III) complexes with N-heterocyclic carbene (NHC) and other sulfur-containing ligands provides valuable insights. Gold(I) and gold(III) complexes are known for their catalytic activities and therapeutic potential. Typically, ligands like imidazolidinethione coordinate to gold, forming stable complexes that are of interest for their potential in medicinal chemistry and materials science. beilstein-journals.org
Copper (Cu): Copper(II) complexes involving N-substituted imidazolidine-2-thiones have been synthesized and characterized. X-ray diffraction studies of these complexes reveal geometries such as distorted trigonal bipyramidal, where the copper(II) center is chelated by the ligand. acs.org The coordination can involve both the sulfur and a nitrogen atom from an adjacent substituent, showcasing the ligand's versatility. acs.org
Platinum (Pt): Platinum(II) readily forms complexes with 2-imidazolidinethione. In complexes such as [Pt(Imt)4]I2, the platinum atom adopts an essentially square-planar coordination environment, binding to four imidazolidinethione ligands through their sulfur atoms. rsc.org These complexes are of interest due to the established role of platinum compounds in medicine. rsc.org
Cadmium (Cd): Cadmium(II) chloride reacts with imidazolidine-2-thione and its derivatives to form complexes that typically exhibit a distorted tetrahedral geometry. scialert.net Spectroscopic and X-ray structure analyses confirm that the imidazolidinethione ligand coordinates to the cadmium(II) ion exclusively through the exocyclic sulfur atom. scialert.net
Zinc (Zn): Similar to cadmium, zinc(II) halide complexes with imidazolidine-2-thione derivatives adopt a distorted tetrahedral geometry. uni-muenchen.de The coordination occurs via the thione group, with the sulfur atom acting as the donor to the zinc(II) center. uni-muenchen.de
Palladium (Pd): Palladium(II) forms dinuclear complexes with ligands like 1,3-imidazoline-2-thione. In these structures, the anionic ligand can coordinate through both N and S donor atoms in a bridging fashion, linking two palladium centers. ecnu.edu.cn This results in stable, often square-planar, coordination geometries around the palladium ions. ecnu.edu.cnhepatochem.com
Table 1: Coordination Properties of Imidazolidinethione Derivatives with Transition Metals
| Metal | Typical Oxidation State | Common Coordination Geometry | Primary Donor Atom(s) | Key Structural Features |
|---|---|---|---|---|
| Gold (Au) | Au(I), Au(III) | Linear, Square Planar | S | Forms stable complexes, often studied for medicinal applications. beilstein-journals.org |
| Copper (Cu) | Cu(II) | Distorted Trigonal Bipyramidal | S, N | Can act as a chelating ligand depending on substituents. acs.org |
| Platinum (Pt) | Pt(II) | Square Planar | S | Forms stable square-planar complexes with four ligands. rsc.org |
| Cadmium (Cd) | Cd(II) | Distorted Tetrahedral | S | Coordinates exclusively through the exocyclic sulfur atom. scialert.net |
| Zinc (Zn) | Zn(II) | Distorted Tetrahedral | S | Forms stable tetrahedral complexes via the thione group. uni-muenchen.de |
| Palladium (Pd) | Pd(II) | Square Planar | S, N | Can act as a bridging ligand, coordinating via sulfur and nitrogen. ecnu.edu.cn |
Structure-Function Relationships in Metal-Imidazolidinethione Catalysts
Key structural elements that influence catalytic function include:
Coordination Geometry: The geometry around the metal center (e.g., tetrahedral, square planar, or octahedral) dictates the accessibility of the active site. For instance, a square-planar geometry, common in Pd(II) and Pt(II) complexes, may offer more accessible sites for substrate binding compared to a more crowded octahedral environment. rsc.orghepatochem.com
Metal-Ligand Bonding: The nature of the bond between the metal and the imidazolidinethione ligand, primarily the metal-sulfur bond, influences the electronic properties of the metal center. The electron-donating character of the thione ligand can modulate the reactivity of the metal, making it more or less susceptible to oxidative addition or other elementary steps in a catalytic cycle.
Ligand Steric Hindrance: The size and conformation of the ligand, including substituents like the benzyl group in this compound, can create a specific steric environment around the metal. This can be leveraged to control selectivity, for example, by favoring the approach of a substrate in a particular orientation.
Metal Ion Identity: The choice of the transition metal is paramount. Different metals possess inherently different redox potentials, preferred coordination numbers, and reactivity profiles, which are the primary determinants of the types of reactions they can catalyze. For example, the reactivity of palladium(II) complexes with imidazolin-2-imine ligands is clearly correlated with the nature of the ligand framework. walisongo.ac.id In metal-organic frameworks (MOFs), periodic trends show that later transition metals often form more reactive, albeit less stable, active sites. sigmaaldrich.com
Understanding these structure-function relationships is crucial for the rational design of new catalysts. By systematically modifying the imidazolidinethione ligand or changing the metal center, it is possible to fine-tune the resulting complex's catalytic properties for specific organic transformations. researchgate.netrsc.org
Organocatalysis Involving Imidazolidinethione Derivatives
While imidazolidinone-based scaffolds, such as the MacMillan catalysts, are well-established and widely used in organocatalysis, the application of their thione counterparts, imidazolidinethiones, is a more recent and less explored area. However, research has begun to uncover their potential as a distinct class of organocatalysts.
Imidazolidine-4-thiones have been identified as promising prebiotic organocatalysts. ecnu.edu.cn Studies have shown their ability to catalyze challenging reactions like the α-alkylation of aldehydes under prebiotic conditions, a transformation not previously achieved in that context. ecnu.edu.cn This catalytic activity is significant as it suggests a potential role for such molecules in the abiotic emergence of organic complexity on the early Earth. ecnu.edu.cn
The catalytic mechanism of imidazolidinethione derivatives, similar to their oxo-analogs, often proceeds through the formation of enamine intermediates. scialert.net Kinetic studies have indicated that enamines derived from imidazolidine-4-thiones and aldehydes are more nucleophilic than those derived from traditional MacMillan organocatalysts. scialert.net This enhanced nucleophilicity can influence the reactivity and scope of the catalyzed reactions. Chiral imidazolidine-2-thiones have also been noted for their use as chiral auxiliaries and as ligands in asymmetric catalysis, highlighting their potential in stereoselective synthesis. uni-muenchen.de The synthesis of functionalized 5-hydroxy-imidazolidine-2-thione derivatives has been achieved through domino reactions promoted by N-heterocyclic carbenes (NHCs), further expanding the structural diversity and potential applications of this class of compounds in catalysis.
Research into Biological Activity Mechanisms and Structure Activity Relationships
Mechanistic Investigations of Biological Interactions
Derivatives of 4-benzyl-2-imidazolidinethione, specifically 1-(substituted-benzyl)-imidazole-2(3H)-thiones, have been identified as inhibitors of dopamine (B1211576) β-hydroxylase (DBH). Quantitative structure-activity relationship (QSAR) analyses on a series of these compounds have revealed that molecular shape and the electronic properties of the substituted benzyl (B1604629) ring are the primary determinants of their inhibitory potency. scialert.net The common overlap steric volume and the composite charge density on carbons 3, 4, and 5 of the benzyl ring are major descriptors for inhibition. scialert.net
The research suggests that the active conformation of these inhibitors is a low-energy state. This indicates that the intrinsic shape of the molecule, dictated by the substitutions on the benzyl ring, is more critical for activity than the rotational flexibility between the imidazole (B134444) and benzyl rings. scialert.net
Fatty Acid Amide Hydrolase (FAAH): Research into structurally related compounds, such as substituted 2-thioxoimidazolidin-4-ones, has demonstrated their potential as inhibitors of fatty acid amide hydrolase (FAAH). nih.gov FAAH is a key enzyme in the hydrolysis of endogenous bioactive fatty acid derivatives. nih.gov Studies on a set of 58 derivatives of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one showed that specific substitutions on these molecular templates can lead to significant FAAH inhibitory activity. nih.gov For instance, 5,5'-diphenyl-3-tetradecyl-2-thioxo-imidazolidin-4-one was identified as an effective FAAH inhibitor. nih.gov This suggests that the 2-thioxoimidazolidine core, which is present in this compound, can serve as a scaffold for developing FAAH inhibitors, provided the substitutions are optimized to avoid interaction with cannabinoid receptors. nih.gov
NADPH-oxidase (NOXs): Novel derivatives, specifically benzylidene-1-methyl-2-thioxoimidazolidin-one compounds, have been designed and synthesized as inhibitors of NADPH oxidase (NOX). researchgate.net The generation of reactive oxygen species (ROS) by NOX enzymes is linked to various pathologies, including neuronal inflammation. researchgate.net In a lucigenin (B191737) chemiluminescence assay, several of these derivatives demonstrated excellent inhibitory activity against NADPH oxidases. researchgate.net This inhibitory action is considered a potential therapeutic strategy for conditions like Parkinson's disease by mitigating neuronal inflammation and dopaminergic neuronal death. researchgate.net
DNA Gyrase: While various heterocyclic compounds are investigated as inhibitors of bacterial DNA gyrase, a validated drug target, specific mechanistic studies detailing the inhibition of DNA gyrase by this compound or its direct derivatives are not prominently featured in available research. Inhibition of this enzyme is typically achieved by compounds that interfere with ATP or DNA binding, or by poisons that stabilize the enzyme-DNA cleavage complex. chemicaljournal.in
The antithyroid mechanism of this compound can be inferred from structurally similar cyclic thiourea (B124793) compounds, such as methimazole (B1676384) (MMI) and propylthiouracil (B1679721) (PTU), which are widely used antithyroid agents. researchgate.net These drugs are known to block the synthesis of thyroid hormones. researchgate.net The primary mechanism of action is the inhibition of thyroid peroxidase (TPO), the enzyme responsible for the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form thyroxine (T4) and triiodothyronine (T3). researchgate.net It is proposed that these thiourea-based drugs may act by diverting oxidized iodide away from thyroglobulin, thereby preventing the initial step of hormone synthesis. researchgate.net The thione group (C=S) is crucial for this activity. scialert.net
The 2-imidazolidinethione structure, a cyclic thiourea, is associated with significant antioxidant properties. nih.govresearchgate.net Thiourea and its derivatives are recognized as potent scavengers of free radicals. semanticscholar.org The primary antioxidant mechanism is believed to be hydrogen atom transfer (HAT), which is kinetically favored over single electron transfer (SET) for quenching free radicals. semanticscholar.org
Studies comparing 2-imidazolthiones with their 2-imidazolone counterparts show that the thione (sulfur-containing) compounds are much more reactive in scavenging the stable free radical 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). nih.gov The antioxidant activity of thiourea derivatives has been demonstrated in various assays, including DPPH, ABTS (2,2'-Azinobis-3-ethylbenzothiazoline-6-sulfonic acid), and ferric ion reduction, with some compounds showing efficiencies of over 90%. researchgate.net Furthermore, 2-imidazolthiones have been shown to protect erythrocytes from hemolysis induced by hydroperoxides, indicating their potential utility as in vivo antioxidants. nih.gov
Table 1: Summary of Antioxidant Activity for Thiourea and Imidazolidinethione Derivatives
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. ijpcbs.com Research on compounds structurally related to this compound has shed light on potential interactions with this pathway. Specifically, 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione (B1684334) (TDZD-8), which shares the 4-benzyl moiety, has been shown to rescue oligodendrocytes from ferroptosis. semanticscholar.org In a model of neonatal hypoxic-ischemic brain damage, TDZD-8 was found to ameliorate myelin loss by acting on the ferroptosis pathway. semanticscholar.org
The core mechanisms of ferroptosis involve the depletion of glutathione (B108866) (GSH) and the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. This leads to an accumulation of lipid reactive oxygen species, ultimately causing cell death. ijpcbs.com The ability of TDZD-8 to mitigate this process suggests that compounds with a benzyl substitution on a heterocyclic core may have the potential to modulate the ferroptosis pathway, although the specific interactions of this compound itself require further investigation. semanticscholar.org
Structure-Activity Relationship (SAR) Studies of Substituted this compound Derivatives
Structure-activity relationship (SAR) studies, particularly for the inhibition of dopamine β-hydroxylase (DBH), have been conducted on a series of 1-(substituted-benzyl)-imidazole-2(3H)-thione derivatives. scialert.net These studies provide valuable insights into how chemical modifications affect the biological activity of the core structure.
The key findings from these SAR analyses indicate that:
Electronic Properties of the Benzyl Ring: The distribution of electron density on the benzyl ring significantly impacts activity. The composite charge density specifically at positions C3, C4, and C5 of the ring is a crucial descriptor in QSAR models. scialert.net
Substitution Position: The location of substituents on the benzyl ring is more important for determining the molecule's intrinsic shape and activity than the rotational freedom of the bond connecting the benzyl and imidazole rings. scialert.net
These findings underscore the importance of the benzyl group and its substitution pattern in tailoring the biological activity of imidazolidinethione derivatives.
Table 2: Key Structure-Activity Relationships for DBH Inhibition
Influence of Substituent Nature and Position on Biological Potency and Spectrum
The biological activity of imidazolidine-2-thione derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring and its appended functionalities. While specific SAR studies on this compound are not extensively documented, general principles can be drawn from studies on related imidazolidine (B613845) and imidazole-2-thione analogs.
For instance, in a series of N-aminoimidazoline-2-thiones, the nature of substitutions on an anilino substituent at the N-1 position was found to have profound effects on their antiviral activity. These substitutions not only affect the potency but also the spectrum of antiviral action. Notably, meta-substituted anilino derivatives were identified as the most active compounds. Furthermore, the presence of a chlorine atom at the meta-position (position 3) of the anilino phenyl ring resulted in a broader spectrum of activity. scialert.net
In the context of the imidazole ring itself, smaller alkyl substituents, such as methyl or ethyl, at position 4 have been associated with more pronounced antiviral activity. scialert.net This suggests that steric bulk at this position can be a determining factor for biological efficacy. While this finding is for the unsaturated imidazole ring, it provides a valuable starting point for understanding the SAR of the saturated imidazolidine core.
The following table summarizes the general influence of substituent placement on the antiviral activity of imidazole-2-thione derivatives, which may offer insights into the SAR of this compound.
| Position of Substitution | Substituent Type | Impact on Antiviral Activity |
| N-1 (Anilino group) | Meta-substitution (e.g., 3-Chloro) | Increased potency and broader activity spectrum scialert.net |
| C-4 of Imidazole Ring | Small alkyl groups (e.g., Methyl, Ethyl) | More pronounced activity scialert.net |
It is important to note that these findings are based on related heterocyclic systems, and direct SAR studies on this compound are needed to confirm these trends for this specific compound.
Impact of Sulfur Protection/Alkylation on Biological Activity
The exocyclic sulfur atom of the 2-imidazolidinethione core plays a crucial role in the biological activity of these compounds. Modification of this sulfur atom, such as through protection or alkylation, has been shown to have a dramatic impact on their therapeutic potential.
A key finding in the structure-activity relationship of imidazole-2-thione derivatives is that the methylation or benzylation of the sulfur atom leads to a complete abolishment of their antiviral activity. scialert.net This strongly suggests that the presence of a free thione group (C=S) is essential for the antiviral mechanism of action of this class of compounds. The un-alkylated sulfur may be involved in critical interactions with biological targets, such as metal chelation or hydrogen bonding, which are disrupted upon alkylation.
This observation is significant for the drug design and development of this compound analogs. Any synthetic strategy that involves protection of the sulfur atom would likely need to be followed by a deprotection step to restore biological activity. Furthermore, this finding implies that the thione group is a key pharmacophoric feature.
The table below illustrates the critical impact of sulfur alkylation on the antiviral activity of imidazole-2-thione derivatives.
| Compound Class | Sulfur Modification | Consequence for Antiviral Activity |
| Imidazole-2-thione derivatives | Methylation | Complete abolishment of activity scialert.net |
| Imidazole-2-thione derivatives | Benzylation | Complete abolishment of activity scialert.net |
These results underscore the importance of the unsubstituted thione moiety for the antiviral properties of this heterocyclic system.
Stereochemical Effects on Biological Activity
Stereochemistry is a critical determinant of biological activity, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. The 4-position of this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R)-4-Benzyl-2-imidazolidinethione and (S)-4-Benzyl-2-imidazolidinethione.
The development of stereoselective syntheses for chiral 4-substituted-2-imidazolidinethiones is an active area of research, as it allows for the preparation of enantiomerically pure compounds. This is a crucial step in evaluating the pharmacological properties of each enantiomer independently and identifying the eutomer (the more active enantiomer).
Although direct experimental data for this compound is lacking, the principles of stereopharmacology strongly suggest that the biological activity of this compound will be stereospecific. Future research should focus on the stereoselective synthesis and biological evaluation of the (R) and (S) enantiomers to fully elucidate their structure-activity relationship.
Advanced Research Methodologies and Analytical Techniques
Chromatographic Separation and Analysis Techniques
Chromatography is an indispensable tool for separating 4-Benzyl-2-imidazolidinethione from reaction mixtures, byproducts, and starting materials, as well as for assessing its purity. The choice of technique depends on the specific analytical goal, ranging from qualitative monitoring to quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC/MSD) is a powerful technique for the analysis of volatile and thermally stable compounds. However, direct analysis of imidazolidinethiones can be challenging due to their polarity and lower volatility. A common strategy involves derivatization to increase volatility and improve chromatographic behavior.
For the analysis of the parent compound, 2-imidazolidinethione, a well-established method involves derivatization through the alkylation of the thiocarbonyl group with benzyl (B1604629) chloride to form a more volatile S-benzyl derivative. iaea.org A subsequent derivatization of the ring nitrogens with trifluoroacetic anhydride (B1165640) (TFAA) further enhances volatility for GC analysis. iaea.org This same principle can be applied to this compound. The quantitation is then performed by capillary gas-liquid chromatography coupled with a mass selective detector (MSD). iaea.org
The mass selective detector allows for the identification of the compound based on its unique mass spectrum. For a derivatized analogue, positive determinations are confirmed by monitoring characteristic mass ions, with a specific ion chosen for quantification due to its selectivity. iaea.org
Table 1: Illustrative GC/MSD Parameters for Derivatized this compound Analysis
| Parameter | Condition |
|---|---|
| Derivatization Reagents | 1. Benzyl Chloride2. Trifluoroacetic Anhydride (TFAA) |
| GC Column | Fused silica (B1680970) capillary column (e.g., Elite-1) ekb.eg |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) ekb.eg |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, ramp to 280 °C |
| Detector | Mass Selective Detector (MSD) |
| Ionization Mode | Electron Ionization (EI) |
| Monitored Ions | Specific m/z values corresponding to fragments of the derivatized analyte |
Note: This table presents typical parameters; actual conditions would require optimization.
High-Performance Liquid Chromatography (HPLC) is highly suitable for the analysis of this compound due to its polarity, offering a robust method for purity determination and quantification without the need for derivatization. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.
In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. By adjusting the composition of the mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol, the retention time of this compound can be optimized for effective separation from impurities. Detection is commonly achieved using a UV detector, as the benzyl group and the heterocyclic ring contain chromophores that absorb UV light.
Table 2: Typical RP-HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detector | UV-Vis Detector |
| Detection Wavelength | ~210-230 nm (requires experimental verification) |
| Injection Volume | 10 µL |
Note: This table outlines a standard starting method that would necessitate validation and optimization.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative monitoring of reaction progress and for the preliminary assessment of compound purity. longdom.org It plays a critical role in identifying the completion of a reaction by observing the disappearance of starting material spots and the appearance of the product spot. nih.gov
For this compound, a silica gel plate (silica gel G) serves as the stationary phase. nih.gov The mobile phase, or eluent, is a mixture of solvents chosen to achieve good separation between the product and other components in the reaction mixture. The separation is based on polarity; more polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate. The position of a compound is characterized by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
The selection of the mobile phase is critical. For imidazole (B134444) derivatives, various solvent systems have been employed, often consisting of a mixture of a moderately polar solvent (e.g., ethyl acetate (B1210297) or n-butyl acetate) and a nonpolar solvent (e.g., n-heptane), with small amounts of a highly polar solvent (e.g., methanol) and a base (e.g., diethylamine) to improve spot shape and resolution. nih.gov
Table 3: Example TLC System for Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 coated on aluminum plates |
| Mobile Phase Example | Ethyl acetate / n-Heptane / Methanol / Diethylamine |
| Application | Spotting of dissolved sample using a capillary tube |
| Development | In a closed chamber saturated with mobile phase vapor |
| Visualization | UV light (254 nm) or staining with an appropriate reagent (e.g., iodine vapor) |
Spectroscopic Analytical Protocols for Compound Purity and Identity
Spectroscopic techniques are essential for the unambiguous structural elucidation and confirmation of the identity of this compound. Infrared (IR) spectroscopy provides information about the functional groups present, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the detailed carbon-hydrogen framework.
Based on the analysis of structurally similar compounds such as (R)-4-Benzyl-2-oxazolidinone and imidazolidine-2-thione, the expected spectroscopic data for this compound can be predicted. nih.govnist.gov
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm-1) | Functional Group | Vibration Type |
|---|---|---|
| 3200-3300 | N-H | Stretching |
| 3000-3100 | Aromatic C-H | Stretching |
| 2850-2960 | Aliphatic C-H | Stretching |
| 1600, 1495, 1450 | Aromatic C=C | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed structural information. The ¹H NMR spectrum would show distinct signals for each unique proton environment, and the ¹³C NMR spectrum would show signals for each unique carbon atom.
Table 5: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 6.0 - 7.0 | Broad singlet | 2H | N-H protons |
| ~ 4.20 - 4.40 | Multiplet | 1H | C4-H |
| ~ 3.20 - 3.80 | Multiplet | 2H | C5-H₂ |
Table 6: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 180 - 185 | C=S (C2) |
| ~ 135 - 138 | Quaternary Aromatic Carbon |
| ~ 126 - 130 | Aromatic CH Carbons |
| ~ 55 - 60 | C4 |
| ~ 45 - 50 | C5 |
Note: Predicted NMR shifts are estimates based on analogous structures and can vary with solvent and other experimental conditions. nih.govchemicalbook.com
Experimental Design and Optimization Strategies
The development of an efficient and robust synthetic procedure for this compound requires careful experimental design and optimization of reaction parameters. One of the most critical factors influencing the outcome of a synthesis is the choice of solvent.
The solvent in which a reaction is conducted can profoundly impact reaction rates, yields, and even the product distribution (regioselectivity). In the synthesis of N-substituted imidazole derivatives, the solvent's properties, such as polarity, proticity, and ability to dissolve reactants and intermediates, are paramount. nih.gov
For instance, in the synthesis of related N-substituted imidazoles, polar aprotic solvents like acetone (B3395972) are often used. nih.gov The choice of solvent can influence the reactivity of nucleophiles and the stability of intermediates. A systematic screening of different solvents is a common strategy to optimize the synthesis of heterocyclic compounds. This involves running the same reaction in a variety of solvents under identical conditions to identify the solvent that provides the highest yield and purity of the desired product.
Table 7: Illustrative Solvent Screening Design for Synthesis Optimization
| Entry | Solvent | Solvent Type | Expected Outcome Variable |
|---|---|---|---|
| 1 | Toluene | Nonpolar | Reaction rate, Yield |
| 2 | Dichloromethane (DCM) | Polar Aprotic | Reaction rate, Yield |
| 3 | Tetrahydrofuran (THF) | Polar Aprotic | Reaction rate, Yield |
| 4 | Acetone | Polar Aprotic | Reaction rate, Yield |
| 5 | Ethanol | Polar Protic | Reaction rate, Yield, Potential for side reactions |
This systematic approach allows researchers to make data-driven decisions to maximize the efficiency of the synthetic procedure for this compound.
Despite a comprehensive search for scholarly articles and research data, specific experimental details regarding the optimization of reaction conditions—namely temperature, time, and catalysis—for the synthesis of this compound could not be located. The available literature discusses the synthesis of the broader class of imidazolidinethiones or related heterocyclic compounds, but lacks the specific, detailed data tables and research findings required to thoroughly address the subsections outlined in the user's request for this particular compound.
Therefore, this article cannot be generated as the necessary, specific data on reaction condition optimization for this compound is not available in the public domain.
Q & A
Basic: What are the common synthetic routes for 4-Benzyl-2-imidazolidinethione, and how are reaction conditions optimized?
Answer:
this compound is typically synthesized via cyclocondensation reactions. A widely applicable method involves:
- Step 1 : Reacting a benzyl-substituted amine with a carbonyl compound (e.g., thiourea or thioamide derivatives) under reflux in ethanol or acetonitrile.
- Step 2 : Cyclization facilitated by acidic or basic conditions (e.g., HCl or K₂CO₃). For example, potassium carbonate in ethanol under reflux promotes thione formation .
- Key Variables : Solvent polarity (ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst (triethylamine vs. HCl) critically affect yield.
Table 1 : Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Cyclization | Thiourea, ethanol, K₂CO₃, reflux | Increase reaction time (6–8 hrs) and use anhydrous solvents to minimize hydrolysis |
| Purification | Column chromatography (silica gel, 30–40% ethyl acetate/hexane) | Pre-purify intermediates to reduce byproducts |
Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Answer:
- IR Spectroscopy : Identifies thione (C=S) stretches at ~1200–1250 cm⁻¹ and NH/aromatic C-H bonds .
- NMR :
- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions for structural validation .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Answer:
Contradictions often arise from:
- Purity Issues : Use HPLC (≥95% purity) and elemental analysis to verify compound integrity .
- Assay Variability : Standardize bioassays (e.g., MIC for antimicrobial studies) and include positive controls (e.g., ampicillin) .
- Structural Analog Confusion : Compare substituent effects systematically. For example, replacing the benzyl group with a 4-methoxyphenyl moiety alters lipophilicity and activity .
- Statistical Analysis : Apply ANOVA or regression models to isolate variables contributing to discrepancies .
Advanced: What strategies improve the yield of this compound in multi-step syntheses?
Answer:
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability but may require lower temperatures to prevent side reactions .
- Catalyst Screening : Use coupling agents (e.g., EDC/HOBt) for amide bond formation in precursor synthesis .
- In Situ Monitoring : Track reaction progress via TLC or LC-MS to terminate reactions at optimal conversion points .
- Workflow Example :
- Prepare 4-benzylimidazolidinone precursor via [2 + 4] cycloaddition.
- Treat with Lawesson’s reagent to convert carbonyl to thione .
Advanced: How can computational methods guide the design of this compound analogs with enhanced bioactivity?
Answer:
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values to predict active motifs .
- Docking Studies : Map interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .
- ADMET Prediction : Use SwissADME to optimize logP (2–3) and reduce hepatotoxicity risks .
Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
Answer:
- Thione Activation : The C=S group acts as a soft nucleophile, reacting with alkyl halides via SN2 mechanisms. Steric hindrance from the benzyl group slows reactivity at the 2-position .
- Acid/Base Effects : Under acidic conditions, protonation of the thione sulfur increases electrophilicity, favoring alkylation at nitrogen .
- Experimental Validation : Conduct kinetic studies using varying halide substrates (e.g., methyl vs. benzyl bromide) to compare rate constants .
Basic: What are the key structural features of this compound that influence its chemical reactivity?
Answer:
- Benzyl Group : Enhances lipophilicity and stabilizes aromatic π-stacking in crystal lattices .
- Thiocarbonyl (C=S) : Participates in tautomerism (thione-thiol equilibrium) and coordinates with metal ions in catalytic applications .
- Imidazolidine Ring : Strain in the five-membered ring increases susceptibility to ring-opening reactions under strong acidic/basic conditions .
Advanced: How do researchers validate the stability of this compound under varying storage conditions?
Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .
- Light Sensitivity : Use amber vials to prevent photolytic cleavage of the C=S bond .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C) to guide storage protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
